N-[(S)-1-(2-Chloro-acetyl)-piperidin-3-yl]-N-cyclopropyl-acetamide
Description
N-[(S)-1-(2-Chloro-acetyl)-piperidin-3-yl]-N-cyclopropyl-acetamide (CAS: 1353976-87-0) is a chiral acetamide derivative featuring a piperidine ring substituted with a 2-chloro-acetyl group and an N-cyclopropyl moiety. Its molecular formula (C₁₂H₁₉ClN₂O₂) and weight (258.75 g/mol) reflect a compact yet functionalized structure, with the chloro-acetyl group contributing to electrophilic reactivity . Its structural uniqueness lies in the stereospecific (S)-configuration at the piperidine-3-yl position and the cyclopropyl group, which may influence steric and electronic properties critical for biological interactions or synthetic applications.
Properties
IUPAC Name |
N-[(3S)-1-(2-chloroacetyl)piperidin-3-yl]-N-cyclopropylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClN2O2/c1-9(16)15(10-4-5-10)11-3-2-6-14(8-11)12(17)7-13/h10-11H,2-8H2,1H3/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIHXMWHXFHGKPC-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1CC1)C2CCCN(C2)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N([C@H]1CCCN(C1)C(=O)CCl)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(S)-1-(2-Chloro-acetyl)-piperidin-3-yl]-N-cyclopropyl-acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a piperidine ring with a chloroacetyl group and a cyclopropyl moiety. Its molecular formula is with a molecular weight of approximately 295.83 g/mol. The presence of these functional groups contributes to its reactivity and potential biological activity.
Synthesis Methods
The synthesis typically involves the reaction of piperidine derivatives with chloroacetyl chloride in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is purified through techniques like recrystallization or chromatography.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. This compound may act as an inhibitor or modulator of certain enzymes or receptors, influencing various biochemical pathways. Further studies are required to elucidate the exact molecular targets involved.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that chloroacetamides possess varying degrees of effectiveness against different bacterial strains:
| Compound | Target Organisms | MIC (mg/mL) | Activity |
|---|---|---|---|
| N-(4-chlorophenyl)-2-chloroacetamide | S. aureus, MRSA | 0.0039 - 0.025 | High |
| N-(substituted phenyl)-2-chloroacetamides | E. coli | 0.025 - 0.1 | Moderate |
| N-(substituted phenyl)-2-chloroacetamides | C. albicans | 0.05 - 0.1 | Moderate |
These findings suggest that the structure and substituents on the piperidine ring significantly influence antimicrobial efficacy.
Case Studies and Research Findings
- Antimicrobial Screening : A study screened twelve newly synthesized N-substituted phenyl-2-chloroacetamides for antimicrobial potential against Escherichia coli, Staphylococcus aureus, and Candida albicans. The results indicated that compounds with halogenated substituents exhibited enhanced lipophilicity, facilitating better membrane penetration and higher antimicrobial activity .
- Quantitative Structure-Activity Relationship (QSAR) Analysis : QSAR models were employed to predict the biological activity of various chloroacetamides based on their chemical structure. The analysis highlighted that lipophilicity and specific substituent positions on the phenyl ring were critical for enhancing antimicrobial properties .
- Comparative Studies : In comparative studies involving similar compounds, N-acylpiperidines demonstrated potent activity against Gram-positive bacteria, particularly S. aureus, while showing moderate effects against Gram-negative strains like E. coli. The Minimum Inhibitory Concentration (MIC) values ranged from 4.69 to 22.9 µM against various bacterial strains .
Comparison with Similar Compounds
N-Cyclopropyl-N-[(3S)-1-(L-valyl)-3-piperidinyl]acetamide ()
- Key Differences: Replaces the 2-chloro-acetyl group with an L-valyl (2-amino-3-methylbutanoyl) residue.
- This modification could tailor the compound for protease inhibition or peptide-mimetic applications .
(E)-N-(1-Ethylpiperidin-3-yl)-2-(hydroxyimino)acetamide ()
- Key Differences: Substitutes the cyclopropyl group with an ethyl moiety and replaces chloro-acetyl with a hydroxyimino (-N-OH) group.
- Synthesis : Synthesized in 68–72% yield via two methods, optimized for efficiency .
- Implications: The hydroxyimino group may confer chelating properties or redox activity, while the ethyl group reduces steric hindrance compared to cyclopropyl. The absence of chlorine likely reduces electrophilicity, altering reactivity in nucleophilic substitutions .
2-Amino-N-cyclopropyl-N-(1-methyl-piperidin-3-yl)-acetamide ()
- Key Differences: Lacks the chloro-acetyl group, instead featuring a primary amino (-NH₂) substituent.
- The methyl group on the piperidine ring may enhance metabolic stability compared to the chloro-acetylated derivative .
Molecular Properties
- Molecular Weight Trends: The target compound’s chlorine atom increases its molecular weight compared to non-halogenated analogues. Bulkier substituents (e.g., L-valyl in ) further elevate molecular weight.
- Functional Group Diversity: Chloro-acetyl and cyclopropyl groups in the target compound may enhance membrane permeability compared to polar groups like hydroxyimino or amino .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
